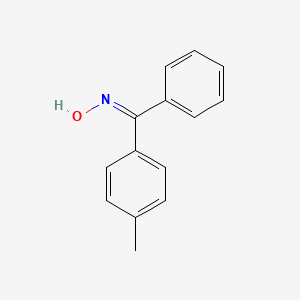
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is an organic compound belonging to the class of azulenes. Azulenes are bicyclic aromatic hydrocarbons known for their deep blue color and unique chemical properties. This compound is characterized by its hexahydroazulene core, which is substituted with dimethyl and isopropyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene typically involves the following steps:
Cyclization: The formation of the hexahydroazulene core can be achieved through cyclization reactions involving suitable precursors.
Substitution: Introduction of the dimethyl and isopropyl groups can be carried out using alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and alkylation processes, optimized for yield and purity. Catalysts and specific reaction conditions would be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound of the azulene family, known for its blue color and aromatic properties.
Guaiazulene: A derivative of azulene with similar chemical properties and applications.
Chamazulene: Another azulene derivative, often found in essential oils and known for its anti-inflammatory properties.
Uniqueness
5,8a-Dimethyl-3-(propan-2-yl)-1,2,6,7,8,8a-hexahydroazulene is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of dimethyl and isopropyl groups may enhance its stability and modify its interactions with other molecules.
Eigenschaften
CAS-Nummer |
41370-41-6 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
5,8a-dimethyl-3-propan-2-yl-2,6,7,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)10-14(13)15/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
FOUWFFQZQRCBGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CCC2(CCC1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

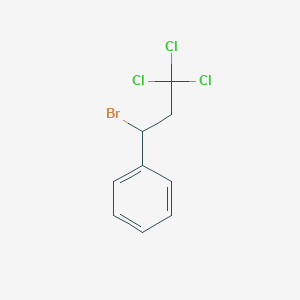

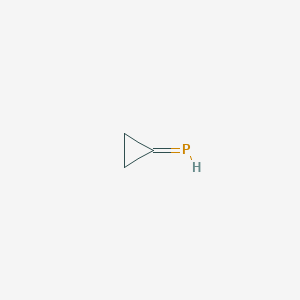
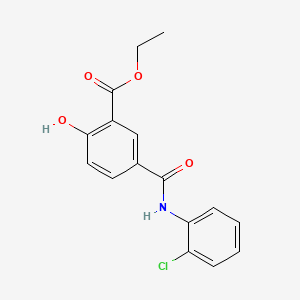
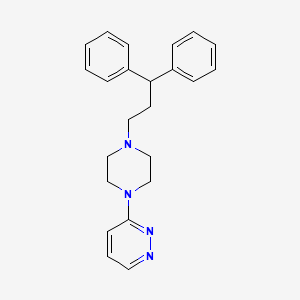

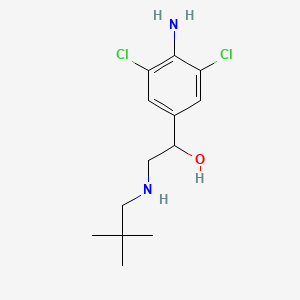


![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
